1-Bromonaphthalen-2-yl acrylate 1-Bromonaphthalen-2-yl acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20343990
InChI: InChI=1S/C13H9BrO2/c1-2-12(15)16-11-8-7-9-5-3-4-6-10(9)13(11)14/h2-8H,1H2
SMILES:
Molecular Formula: C13H9BrO2
Molecular Weight: 277.11 g/mol

1-Bromonaphthalen-2-yl acrylate

CAS No.:

Cat. No.: VC20343990

Molecular Formula: C13H9BrO2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

1-Bromonaphthalen-2-yl acrylate -

Specification

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
IUPAC Name (1-bromonaphthalen-2-yl) prop-2-enoate
Standard InChI InChI=1S/C13H9BrO2/c1-2-12(15)16-11-8-7-9-5-3-4-6-10(9)13(11)14/h2-8H,1H2
Standard InChI Key SVQPPIOSLPICPD-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromonaphthalen-2-yl acrylate (C13_{13}H9_9BrO2_2) derives from naphthalene, where position 1 is substituted with bromine and position 2 with an acrylate ester group. The acrylate moiety introduces a reactive α,β-unsaturated carbonyl system, enabling participation in polymerization and conjugate addition reactions . The bromine atom, a strong electron-withdrawing group, influences the electronic distribution of the naphthalene ring, potentially activating it toward electrophilic substitution or transition-metal-catalyzed coupling reactions .

Spectroscopic Identification

  • 1^1H NMR: The naphthalene protons are expected to appear as multiplet signals between δ 7.2–8.5 ppm. The acrylate’s vinyl protons (CH2_2=CH–) would resonate as two doublets near δ 5.8–6.5 ppm (J ≈ 17 Hz) .

  • IR Spectroscopy: A strong carbonyl stretch (C=O) near 1720 cm1^{-1} and a C–O ester vibration at 1250 cm1^{-1} would confirm the acrylate group .

  • Mass Spectrometry: The molecular ion peak at m/z 276.9 (accounting for 79^{79}Br) and fragment ions corresponding to the loss of CO2_2 (44 amu) or Br (79.9 amu) would dominate the spectrum .

Comparative Analysis with Analogous Compounds

The trifluoromethanesulfonate derivative of 1-bromonaphthalen-2-yl (PubChem CID 15311217) shares a similar naphthalene backbone but replaces the acrylate with a triflate group. This substitution drastically alters reactivity, as triflates are superior leaving groups in cross-coupling reactions . In contrast, the acrylate group in 1-bromonaphthalen-2-yl acrylate offers a polymerizable handle, making it more suitable for materials science applications.

Synthetic Methodologies

Esterification of 1-Bromo-2-naphthol

The most straightforward route involves esterifying 1-bromo-2-naphthol (CAS 573-97-7) with acryloyl chloride :

1-Bromo-2-naphthol+Acryloyl chlorideBase1-Bromonaphthalen-2-yl acrylate+HCl\text{1-Bromo-2-naphthol} + \text{Acryloyl chloride} \xrightarrow{\text{Base}} \text{1-Bromonaphthalen-2-yl acrylate} + \text{HCl}

Procedure:

  • Dissolve 1-bromo-2-naphthol (2.03 g, 8.6 mmol) in anhydrous dichloromethane (20 mL).

  • Add triethylamine (1.3 mL, 9.5 mmol) under nitrogen and cool to 0°C.

  • Slowly add acryloyl chloride (0.78 mL, 9.5 mmol) via syringe.

  • Stir at room temperature for 12 hours, then wash with 5% HCl (10 mL) and saturated NaHCO3_3 (10 mL).

  • Dry over MgSO4_4, filter, and concentrate. Purify by silica gel chromatography (hexanes/ethyl acetate 4:1).

Yield: ~75–85% (estimated based on analogous esterifications ).

Alternative Pathways via Acrylonitrile Intermediates

Copper-catalyzed intramolecular O-arylation, as demonstrated in the synthesis of 3-cyanobenzofurans , could be adapted for acrylate derivatives. For example, treating α-aroyl-α-(2-bromoaryl)acetonitriles with acrylate precursors under basic conditions might yield cyclized products, though this remains speculative without direct experimental evidence.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue/Description
Molecular Weight276.9 g/mol
Melting PointEstimated 80–90°C (similar naphthyl esters)
SolubilitySoluble in THF, DCM, DMF; insoluble in H2_2O
StabilityLight-sensitive; prone to polymerization without inhibitors

Reactivity Trends

  • Polymerization: The acrylate group undergoes radical-initiated chain-growth polymerization, forming poly(1-bromonaphthalen-2-yl acrylate). This polymer may exhibit high thermal stability due to the aromatic backbone .

  • Bromine Reactivity: The C–Br bond can participate in Suzuki-Miyaura couplings with aryl boronic acids, enabling functionalization at position 1 .

ParameterRisk
ToxicityIrritant (eyes, skin); possible mutagen
StorageStore at 2–8°C with 0.1% hydroquinone to inhibit polymerization
DisposalIncinerate in halogen-approved facility

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